Revefenacin is a novel, long-acting muscarinic antagonist (LAMA) specifically developed for the treatment of chronic obstructive pulmonary disease (COPD) [, , , ]. It is classified as a bronchodilator, a class of drugs that work by relaxing the muscles in the airways, thereby opening up the airways and easing breathing [, , , ].
Revefenacin is distinct from other LAMAs due to its once-daily dosing regimen, high lung selectivity, and administration via nebulization [, , , , , ]. These characteristics make it a potentially valuable therapeutic option for COPD patients who require or prefer nebulized therapy, particularly those who may face challenges using traditional handheld inhalers [, , , ].
While clinical trials have demonstrated the short-term efficacy and safety of Revefenacin, further research is needed to assess its long-term safety and efficacy in managing COPD []. Long-term studies will provide valuable insights into the drug's sustained effects on lung function, symptom control, and potential for reducing exacerbations.
Revefenacin is a novel pharmaceutical compound primarily classified as a long-acting muscarinic antagonist. It is designed for the treatment of chronic obstructive pulmonary disease (COPD) through inhalation therapy. The chemical name for Revefenacin is l-(2- ⁇ 4[(4-carbamoylpiperidin-1-yl)methyl]-N-methylbenzamido ⁇ ethyl)piperidin-4-yl N-( ⁇ 1,1’ biphenyl ⁇ -2- yl)carbamate, and it has gained attention due to its efficacy in improving lung function without significantly increasing adverse events compared to placebo treatments .
The synthesis of Revefenacin involves several steps that include the oxidation of precursors, reductive amination, and purification processes. A notable method described in patent literature involves the following key steps:
The process emphasizes mild reaction conditions to enhance yield and efficiency, making it suitable for industrial-scale production.
The molecular structure of Revefenacin reveals its complex arrangement of atoms, which contributes to its pharmacological properties. Key structural features include:
The structural analysis indicates that Revefenacin's design allows for effective binding to muscarinic receptors in the lungs, thereby facilitating its therapeutic action against COPD .
Revefenacin undergoes various chemical reactions during its synthesis and metabolism:
The synthesis route not only aims for high yield but also focuses on minimizing by-products and enhancing selectivity in reactions .
Revefenacin operates primarily as a long-acting muscarinic antagonist, targeting specific muscarinic receptors in the bronchial tissues. The mechanism includes:
Clinical studies have demonstrated that Revefenacin significantly improves trough forced expiratory volume in one second (FEV1), indicating enhanced lung function over time .
Revefenacin exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery via inhalation devices .
Revefenacin is primarily utilized in the medical field for the management of chronic obstructive pulmonary disease. Its applications include:
The compound's unique mechanism of action and favorable safety profile make it an important addition to therapeutic options for patients suffering from respiratory conditions .
The structural design of revefenacin (C₃₅H₄₃N₅O₄) prioritizes lung selectivity and extended receptor residence time to minimize systemic anticholinergic effects. Its biphenyl carbamate tertiary amine structure differentiates it from classical quaternary ammonium LAMAs (e.g., tiotropium), reducing metabolic instability and enhancing pulmonary targeting [4] [10]. The carbamyl group (-CONH₂) in the 4-carbamoylpiperidin-1-yl moiety serves as a critical pharmacophore, enabling hydrogen bonding with muscarinic M3 receptors while resisting esterase-mediated hydrolysis [10]. Molecular optimizations focused on:
Table 1: Structural Attributes Influencing Pharmacokinetics
Structural Feature | Functional Role | Biological Consequence |
---|---|---|
Biphenyl carbamate | Blocks CYP450 metabolism | Extended half-life (>22 hrs) |
Tertiary amine | Moderates pKa (∼8.2) | Enhanced lung membrane permeability |
N-methylbenzamido linker | Reduces hERG affinity | Lower cardiac toxicity risk |
4-Carbamoylpiperidinyl group | M3 receptor subtype specificity | Bronchodilation selectivity |
Revefenacin synthesis employs convergent strategies coupling three key intermediates:
Critical innovations include:
Table 2: Synthetic Route Efficiency Comparison
Method | Yield (%) | Key Advantage | Reference |
---|---|---|---|
Traditional EDC coupling | 52 | Simple reagents | [7] |
DMTMM-mediated coupling | 68 | Higher purity | [5] |
Intermediate (II)-based route | 88 | Fewer steps, lower temperature | [5] |
Salt-purified crystallization | 95* | Reduced impurities | [1] |
*(After recrystallization)*
SAR analysis revealed non-negotiable motifs for M3 antagonism:
Carbamyl optimization proved pivotal:
Table 3: SAR Impact on Pharmacological Profile
Structural Modification | M3 IC₅₀ Shift | Systemic Exposure Change | Clinical Relevance |
---|---|---|---|
Biphenyl → Naphthyl | 5.2× increase | +40% | Reduced duration of action |
Tertiary amine → Quaternary amine | No change | +220% | Higher dry mouth incidence |
Carbamyl → Cyano | 124× increase | -18% | Loss of bronchodilation at 24h |
Ortho-biphenyl → Meta-biphenyl | 8.7× increase | -25% | Weakened receptor hydrophobic pocket |
Revefenacin’s physicochemical properties (moderate solubility ≈0.5 mg/mL, low crystallinity) necessitated advanced formulation strategies:
Stability enhancements include:
Table 4: Formulation Stability Parameters
Stress Condition | Degradation Products (%) | Mitigation Strategy |
---|---|---|
Heat (40°C/75% RH, 6 mo) | 1.8 | Citrate buffer (10 mM) |
Light exposure (1.2M lux) | 3.5 | Amber glass/PET protection |
Nebulization shear stress | 0.9 | Perfluoropropane-filled porous capsules |
Oxidation (0.1% H₂O₂) | 12.4 | Nitrogen sparging + ascorbic acid |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7